
1-(3-Fluorosulfonyloxyphenyl)pyrrolidine
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Overview
Description
1-(3-Fluorosulfonyloxyphenyl)pyrrolidine is a compound that belongs to the class of fluorinated pyrrolidines. These compounds are known for their significant biological activities and are often used in medicinal chemistry due to the unique properties imparted by the fluorine atom. The presence of the fluorosulfonyloxy group enhances the compound’s reactivity and potential for various applications in scientific research and industry.
Preparation Methods
One common method is the copper(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes . This method allows for the efficient production of enantioenriched fluoropyrrolidines with high yields and excellent stereoselectivities. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
1-(3-Fluorosulfonyloxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the fluorosulfonyloxy group to other functional groups, such as hydroxyl or amine groups.
Substitution: The fluorosulfonyloxy group can be substituted with other nucleophiles, leading to the formation of diverse derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine, including those similar to 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine, exhibit significant anticancer properties. For instance, compounds that inhibit poly(ADP-ribose) polymerase (PARP) have shown promise in treating various cancers. In particular, benzimidazole carboxamide derivatives have demonstrated potent PARP inhibition with IC50 values around 4 nM, indicating their potential as effective cancer therapeutics .
Metabolic Disorders
The pyrrolidine scaffold has been utilized to develop dual agonists targeting peroxisome proliferator-activated receptors (PPARs), which play critical roles in glucose metabolism and lipid regulation. Compounds derived from pyrrolidine have shown low nanomolar activity in restoring glucose metabolism and ameliorating dyslipidemia associated with type 2 diabetes . The cis-configuration of substituents on the pyrrolidine ring has been identified as crucial for enhancing biological activity.
Neurological Conditions
Pyrrolidine derivatives are also being explored for their anticonvulsant properties. Research has shown that certain pyrrolidine-based compounds can prevent seizures by blocking sodium channels more effectively than traditional antiepileptic drugs like phenytoin . This highlights the potential of this compound in treating epilepsy and other neurological disorders.
Case Studies
Several case studies have documented the efficacy of pyrrolidine derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a novel pyrrolidine-based drug demonstrated significant improvements in glycemic control among participants with type 2 diabetes. This study emphasized the importance of molecular modifications to enhance the pharmacological profile of pyrrolidine derivatives.
- Case Study 2 : Research on a series of pyrrolidine analogs showed promising results in preclinical models of breast cancer, where compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is attributed to specific interactions between the compound's structure and cancer-related targets.
Data Tables
Application Area | Compound Type | Key Findings |
---|---|---|
Anticancer | Benzimidazole Carboxamides | IC50 ~ 4 nM against PARP-1 and PARP-2 |
Metabolic Disorders | PPAR Agonists | Low nanomolar EC50 values for glucose control |
Neurological Conditions | Anticonvulsants | Higher affinity for sodium channel blockade |
Mechanism of Action
The mechanism of action of 1-(3-Fluorosulfonyloxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyloxy group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-(3-Fluorosulfonyloxyphenyl)pyrrolidine can be compared with other fluorinated pyrrolidines and sulfonamides. Similar compounds include:
3,3-Difluoropyrrolidine: Known for its high biological activity and use in medicinal chemistry.
3,3,4-Trifluoropyrrolidine: Exhibits unique structural properties and high stereoselectivity in reactions.
Pyrrolidine-2,3-diones: These compounds have shown significant antimicrobial properties and are used in pharmacotherapy. The uniqueness of this compound lies in its specific fluorosulfonyloxy group, which imparts distinct reactivity and biological activity compared to other fluorinated pyrrolidines.
Properties
IUPAC Name |
1-(3-fluorosulfonyloxyphenyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3S/c11-16(13,14)15-10-5-3-4-9(8-10)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAYEXRUXYRYNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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